molecular formula C10H8FN3OS B11968388 4-Fluorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-YL)hydrazone

4-Fluorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-YL)hydrazone

Cat. No.: B11968388
M. Wt: 237.26 g/mol
InChI Key: ZVDGUFJKSDBCDL-LFYBBSHMSA-N
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Preparation Methods

The preparation of 4-Fluorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-YL)hydrazone involves the reaction of 4-fluorobenzaldehyde with 4-oxo-4,5-dihydro-1,3-thiazol-2-yl hydrazine under specific conditions. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

4-Fluorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-YL)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Fluorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-YL)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, thereby influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C10H8FN3OS

Molecular Weight

237.26 g/mol

IUPAC Name

(2E)-2-[(E)-(4-fluorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8FN3OS/c11-8-3-1-7(2-4-8)5-12-14-10-13-9(15)6-16-10/h1-5H,6H2,(H,13,14,15)/b12-5+

InChI Key

ZVDGUFJKSDBCDL-LFYBBSHMSA-N

Isomeric SMILES

C1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)F)/S1

Canonical SMILES

C1C(=O)NC(=NN=CC2=CC=C(C=C2)F)S1

Origin of Product

United States

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